3-(3-acetyl-1H-indol-1-yl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)propanamide
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Overview
Description
3-(3-acetyl-1H-indol-1-yl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound that features an indole ring, a thiadiazole ring, and a propanamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-acetyl-1H-indol-1-yl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.
Acetylation: The indole ring can be acetylated using acetic anhydride in the presence of a catalyst.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized from appropriate precursors such as thiosemicarbazide and cyclohexanone.
Coupling Reaction: The final step involves coupling the acetylated indole with the thiadiazole ring through a propanamide linker, possibly using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: The compound may undergo substitution reactions, especially at the indole and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could yield alcohols or amines.
Scientific Research Applications
3-(3-acetyl-1H-indol-1-yl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)propanamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with indole and thiadiazole rings can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-indol-3-yl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)propanamide
- 3-(3-acetyl-1H-indol-1-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide
Uniqueness
The unique combination of the acetylated indole and cyclohexyl thiadiazole rings in 3-(3-acetyl-1H-indol-1-yl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)propanamide may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C21H24N4O2S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
3-(3-acetylindol-1-yl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C21H24N4O2S/c1-14(26)17-13-25(18-10-6-5-9-16(17)18)12-11-19(27)22-21-24-23-20(28-21)15-7-3-2-4-8-15/h5-6,9-10,13,15H,2-4,7-8,11-12H2,1H3,(H,22,24,27) |
InChI Key |
ZRVANRNXFCKNBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=NN=C(S3)C4CCCCC4 |
Origin of Product |
United States |
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